![molecular formula C18H18N4 B12598142 8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine
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Overview
Description
8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine can be achieved through a one-pot protocol. This involves the condensation of various 1,n-diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . The reaction conditions are typically mild, and the process is efficient, making it suitable for industrial production.
Chemical Reactions Analysis
8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Inhibition of β-Secretase (BACE1)
One of the primary applications of 8,8-diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine is its role as an inhibitor of β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease.
Key Findings :
- Initial Identification : The compound was identified through high-throughput screening as a weak (micromolar) inhibitor of BACE1. Subsequent studies demonstrated that it forms critical hydrogen bonding interactions with key residues in the enzyme's active site (Asp32 and Asp228) .
- Lead Optimization : Further optimization efforts have led to the development of more potent derivatives with nanomolar affinity for BACE1. These derivatives maintain similar binding interactions while enhancing efficacy .
Structure-Activity Relationship Studies
Research has focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. By modifying various substituents on the imidazo[1,5-a]pyrimidine core, researchers have been able to assess how these changes affect biological activity.
Table: Structure-Activity Relationship Insights
Compound Variant | BACE1 Inhibition (IC50) | Key Structural Features |
---|---|---|
Original Compound | Micromolar | Basic imidazo core |
Variant A | Low nanomolar | Extended S1-S3 pocket |
Variant B | Nanomolar | Additional aromatic ring |
Potential Applications Beyond BACE1 Inhibition
While much of the research has focused on BACE1 inhibition, there is potential for broader applications in other areas:
- Anticancer Activity : Some studies suggest that compounds with similar structures may exhibit anticancer properties by targeting different cellular pathways.
- Antiviral Properties : Preliminary research indicates that modifications to the imidazo[1,5-a]pyrimidine scaffold could enhance activity against viral enzymes.
Case Study 1: BACE1 Inhibitor Development
A study published in Bioorganic & Medicinal Chemistry Letters detailed the lead optimization process for BACE1 inhibitors derived from this compound. Researchers utilized X-ray crystallography to elucidate binding modes and guide further modifications .
Case Study 2: Broad-Spectrum Inhibitors
Research has indicated that variations on the core structure of this compound could yield compounds effective against multiple targets within cancer pathways. These findings suggest a promising avenue for developing multi-target therapeutics .
Mechanism of Action
The mechanism of action of 8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. For instance, it inhibits human BACE2 by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can modulate various biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine can be compared with other imidazo[1,5-a]pyrimidine derivatives such as:
Alpidem: An anxiolytic drug.
Soraprazan: An anti-ulcer agent.
Zolpidem: A sedative.
Olprinone: A heart-failure drug.
These compounds share a similar core structure but differ in their substituents, which confer unique biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Basic Information
- Chemical Formula : C18H18N4
- Molecular Weight : 290.362 g/mol
- SMILES Notation : c1ccc(cc1)C2(C3=NCCCN3C(=N2)N)c4ccccc4
- InChIKey : UFWSJOVQEPTPNE-UHFFFAOYSA-N
Structural Features
The compound features a tetrahydroimidazo[1,5-a]pyrimidine core structure with two phenyl substituents at the 8-position. This unique arrangement contributes to its interaction with biological targets, particularly through hydrogen bonding and hydrophobic interactions.
Property | Value |
---|---|
Formal Charge | 0 |
Atom Count | 40 |
Chiral Atom Count | 0 |
Bond Count | 43 |
Aromatic Bond Count | 12 |
This compound has been identified as a weak inhibitor of BACE1 with micromolar activity. Research indicates that it interacts with key residues in the catalytic site of BACE1, specifically forming hydrogen bonds with Asp32 and Asp228. This interaction is crucial for inhibiting the enzyme's activity and potentially reducing the production of amyloid-beta peptides associated with Alzheimer's disease .
In Vitro Studies
In high-throughput screening (HTS) assays, this compound demonstrated its ability to inhibit BACE1 effectively. Subsequent studies focused on optimizing its structure to enhance potency. The lead optimization process resulted in derivatives exhibiting low nanomolar inhibition against BACE1, indicating that modifications to the original structure can significantly improve biological activity .
Case Studies
- Alzheimer's Disease Research :
- Pharmacological Profiling :
Efficacy Against Other Targets
Preliminary studies have suggested that derivatives of this compound may also exhibit activity against other targets beyond BACE1. For instance, compounds with similar scaffolds have shown promise as inhibitors of various enzymes involved in cancer progression .
Properties
Molecular Formula |
C18H18N4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8,8-diphenyl-3,4-dihydro-2H-imidazo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C18H18N4/c19-17-21-18(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-20-12-7-13-22(16)17/h1-6,8-11H,7,12-13H2,(H2,19,21) |
InChI Key |
UFWSJOVQEPTPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(N=C(N2C1)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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